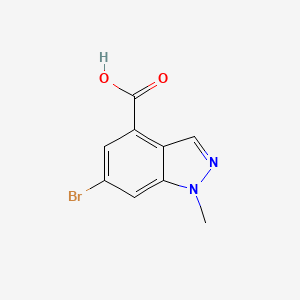

6-Bromo-1-methyl-1H-indazole-4-carboxylic acid

Description

6-Bromo-1-methyl-1H-indazole-4-carboxylic acid is a halogenated indazole derivative featuring a bromine atom at the 6-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 4-position. Indazoles are critical scaffolds in medicinal chemistry due to their versatility in drug design, particularly in kinase inhibition and anticancer agent development .

Properties

IUPAC Name |

6-bromo-1-methylindazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-8-3-5(10)2-6(9(13)14)7(8)4-11-12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORSCRAALIELIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=CC(=C2C=N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

The cyclization of 2-fluoro-4-bromobenzaldehyde and methylhydrazine occurs under reflux in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 95–105°C for 35–40 hours.

Key Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | N,N-Dimethylacetamide |

| Temperature | 100°C |

| Reaction Time | 38 hours |

| Yield | 85% |

Workup and Purification

Post-reaction, the mixture is extracted with ethyl acetate, washed with 2M HCl, saturated NaHCO₃, and brine. The product is crystallized from n-heptane, yielding 6-bromo-1-methylindazole as a white solid (mp 148–150°C).

Methyl Formate Reaction: Carbonylation to Methyl Ester

Catalytic Carbonylation

6-Bromo-1-methylindazole undergoes carbonylation in methanol under 4.5–5.0 MPa CO pressure using Pd(dppf)Cl₂·CH₂Cl₂ (0.02–0.5 equiv) and triethylamine (2–3 equiv) at 100–110°C for 15–20 hours.

Reaction Mechanism

The palladium catalyst activates the C–Br bond, enabling CO insertion to form an acylpalladium intermediate. Methanol nucleophilically attacks, yielding methyl 1-methyl-1H-indazole-6-carboxylate.

Isolation of Methyl Ester

The crude product is washed with methyl tert-butyl ether, crystallized from n-heptane, and dried, achieving >95% purity by HPLC.

Hydrolysis to 6-Bromo-1-methyl-1H-indazole-4-carboxylic Acid

Alkaline Hydrolysis

The methyl ester is hydrolyzed in a methanol-water (1:1) mixture with NaOH (0.9–1.0 equiv) at 20–25°C for 15–20 hours. Acidification with HCl to pH 2 precipitates the carboxylic acid.

Optimized Conditions

| Parameter | Value |

|---|---|

| NaOH Equivalents | 0.95 equiv |

| Temperature | 25°C |

| Reaction Time | 20 hours |

| Yield | 71% |

Purification

The precipitate is filtered, washed with cold water, and dried under vacuum to yield the title compound as a crystalline solid (mp 210–212°C).

Alternative Synthetic Routes

Direct Carboxylation

Direct C–H carboxylation of 6-bromo-1-methylindazole using CO₂ and a transition-metal catalyst remains unexplored but could offer a greener alternative.

Industrial Scalability

Continuous Flow Carbonylation

Adopting continuous flow reactors for the carbonylation step improves heat/mass transfer, reduces reaction time to 30–60 minutes, and enhances safety by minimizing CO exposure.

Process Analytical Technology (PAT)

In-line FTIR and HPLC monitoring ensures real-time quality control, maintaining >98% conversion efficiency during scale-up.

Challenges and Solutions

Isomer Formation

Early methods using alkylating agents (e.g., methyl iodide) on unsubstituted indazoles produced N1/N2 methylation isomers. The current annulation approach circumvents this by pre-installing the methyl group via methylhydrazine.

Catalyst Deactivation

Pd(dppf)Cl₂·CH₂Cl₂ exhibits superior stability over Pd(PPh₃)₄ in high-temperature carbonylation, reducing catalyst loading to 0.02 equiv.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

6-Bromo-1-methyl-1H-indazole-4-carboxylic acid and its derivatives are being investigated for their anticancer properties. Research indicates that indazole derivatives can inhibit the viability of cancer cells by targeting specific signaling pathways involved in cancer progression.

- Mechanism of Action : Similar compounds have demonstrated the ability to inhibit key enzymes and pathways such as FGFR2 (Fibroblast Growth Factor Receptor 2), which is crucial in tumor growth and angiogenesis. For instance, a study reported an IC50 value of 2.0 ± 0.8 nM against FGFR2, indicating strong inhibitory activity .

Enzyme Inhibition Studies

The compound is also utilized as a tool in biochemical research to study enzyme activities. It serves as a precursor for synthesizing selective inhibitors that target various enzymes involved in disease mechanisms.

Biological Studies

In Vivo Studies

Research involving animal models has shown that derivatives of 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid can significantly reduce tumor growth rates. For example, studies have documented reductions in tumor sizes in xenograft models when treated with indazole-based inhibitors .

Structure-Activity Relationship (SAR)

Investigations into the SAR of indazole derivatives reveal that modifications at specific positions on the indazole ring can significantly enhance biological activity. For instance, substituents at the 4 and 6 positions have been shown to improve potency against cancer cell lines .

Material Science Applications

6-Bromo-1-methyl-1H-indazole-4-carboxylic acid is also explored for its potential use in material science, particularly in developing organic semiconductors and advanced materials due to its unique structural properties.

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of indazole derivatives, including this compound:

Case Studies

Several studies have highlighted the potential of this compound:

- Anticancer Activity : A related compound demonstrated significant anticancer effects with an IC50 value indicating strong enzymatic inhibition against FGFR2.

- Selective Antitumor Activity : In vitro studies showed that certain derivatives exhibited selective antitumor activity against human cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights

- Halogen Positioning : Bromine at the 6-position (target compound) versus 4- or 5-position (other indazoles) alters electronic distribution and steric effects, impacting interactions with biological targets like kinases .

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables hydrogen bonding in drug-receptor interactions, whereas methyl esters (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate) serve as synthetic intermediates .

- Nitro Substitution: Nitro groups (e.g., 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid) increase reactivity but may introduce toxicity, limiting therapeutic use compared to non-nitrated analogs .

Research Findings

- Synthetic Utility : Methyl esters of bromo-indazole carboxylates are frequently used in Suzuki-Miyaura couplings to generate biaryl structures for drug discovery .

- Biological Activity : The 1-methyl group in Selumetinib’s precursor (a benzoimidazole analog) improves oral bioavailability, suggesting similar benefits for the methylated indazole .

- Thermal Stability : Bromine and nitro substituents correlate with higher melting points and thermal stability, critical for handling and storage .

Biological Activity

6-Bromo-1-methyl-1H-indazole-4-carboxylic acid is a compound belonging to the indazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of 6-bromo-1-methyl-1H-indazole-4-carboxylic acid features a bromine atom at the 6th position and a carboxylic acid group at the 4th position of the indazole ring. This unique arrangement contributes to its biological activity, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

Research indicates that 6-bromo-1-methyl-1H-indazole-4-carboxylic acid exhibits several biological activities:

- Anticancer Properties : The compound has shown promise as an anticancer agent. Studies have reported its effectiveness against various cancer cell lines, including colon cancer models. For instance, derivatives of indazole have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), crucial for cell division and tumor growth .

- Antimicrobial Activity : The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development in treating infections.

Table 1: Summary of Biological Activities

The precise mechanisms through which 6-bromo-1-methyl-1H-indazole-4-carboxylic acid exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells:

- Enzyme Inhibition : Indazole derivatives have been shown to inhibit various enzymes involved in cancer progression and inflammation. For example, they may bind to kinases such as PLK4, disrupting their function and leading to reduced tumor growth .

- Receptor Modulation : The carboxylic acid group may facilitate interactions with cellular receptors, modulating signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have highlighted the potential of 6-bromo-1-methyl-1H-indazole-4-carboxylic acid in therapeutic applications:

- Antitumor Efficacy : A study involving the administration of indazole derivatives in mouse models demonstrated significant tumor size reduction in HCT116 colon cancer xenografts. The compounds were noted for their low IC50 values, indicating high potency against cancer cells .

- Microbial Inhibition : Research evaluating the antimicrobial effects of this compound showed promising results against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using methyl 6-bromo-1H-indazole-4-carboxylate as a precursor. Boronic ester intermediates (e.g., 2,6-dichloro-3,5-dimethoxyphenyl derivatives) are employed to introduce substituents at the 6-position . Purification involves column chromatography followed by recrystallization. Purity (>98%) is confirmed via HPLC and NMR, with storage in anhydrous conditions at 2–8°C to prevent degradation .

Q. How is the molecular structure of 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid validated experimentally?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is used to solve crystal structures, with Mercury CSD 2.0 visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) . Computational validation via density functional theory (DFT) can supplement experimental data .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

- Methodology :

- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm).

- Hygroscopicity : Dynamic vapor sorption (DVS) to monitor moisture uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for derivatives of 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid?

- Methodology : Discrepancies often arise from impurities (e.g., residual Pd in cross-coupled products) or polymorphic forms. Strategies include:

- Batch analysis : Compare LC-MS profiles across synthesis batches.

- Crystallographic screening : Identify polymorphs via high-throughput XRD .

- Bioassay replication : Test compounds under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What computational approaches are effective for predicting the binding affinity of this compound in kinase inhibition studies?

- Methodology : Molecular docking (AutoDock Vina, Glide) against target kinases (e.g., JAK2 or BTK) using crystal structures from the PDB. Pharmacophore modeling highlights critical interactions (e.g., the carboxylic acid group’s role in H-bonding). MD simulations (AMBER, GROMACS) assess binding stability over time .

Q. How can researchers design SAR studies to optimize the pharmacokinetic profile of 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid derivatives?

- Methodology :

- Substituent modulation : Replace the bromine atom with bioisosteres (e.g., CF₃, CN) to enhance metabolic stability .

- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, with in vitro hydrolysis assays validating conversion rates .

- ADME profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays .

Data Contradiction & Validation

Q. How should conflicting crystallographic data (e.g., bond length variations) be addressed in publications?

- Methodology :

- Refinement checks : Re-analyze data with SHELXL using higher-resolution datasets. Cross-validate with spectroscopic data (e.g., NMR coupling constants for conformation) .

- Database benchmarking : Compare structural parameters (e.g., torsion angles) against similar indazole derivatives in the Cambridge Structural Database (CSD) .

Q. What experimental controls are essential when observing unexpected reactivity in brominated indazole derivatives?

- Methodology :

- Blank reactions : Exclude catalysts/reagents to identify side reactions (e.g., debromination).

- Isotope labeling : Use ¹³C-labeled starting materials to trace reaction pathways via NMR .

- In situ monitoring : Employ ReactIR to detect intermediates during synthesis .

Safety & Handling

Q. What safety protocols are critical for handling 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid in lab settings?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to minimize inhalation of brominated vapors.

- Waste disposal : Neutralize acidic residues with bicarbonate before disposal .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 255.07 g/mol | |

| Melting Point | Not reported (decomposes) | |

| Hazard Statements | H302, H315, H319, H335 | |

| Recommended Storage | 2–8°C, desiccated, dark |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.